Mutagenic Potency in Salmonella typhimurium TA100 (-S9): BMX-2 vs. BMX-1
In a direct comparative study employing the Ames test with Salmonella typhimurium strain TA100 without metabolic activation (-S9), 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2) demonstrated intermediate mutagenic potency among its brominated analogs. The compound exhibited a potency of 28.64 ± 2.65 revertants/ng, which is quantifiably higher than that of 3-chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone (BMX-1) at 22.05 ± 3.15 revertants/ng [1].
| Evidence Dimension | Mutagenic potency |
|---|---|
| Target Compound Data | 28.64 ± 2.65 revertants/ng |
| Comparator Or Baseline | BMX-1: 22.05 ± 3.15 revertants/ng |
| Quantified Difference | BMX-2 is approximately 30% more potent than BMX-1 |
| Conditions | Ames test, Salmonella typhimurium TA100 strain, without S9 metabolic activation |
Why This Matters
This quantitative difference in potency is critical for researchers requiring a brominated MX analog with a defined, intermediate level of genotoxic activity for SAR studies or as a calibration standard in analytical methods.
- [1] Ramos, I., et al. (2000). Brominated analogs of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: Preparation of 3-chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone and mutagenicity studies. Environmental Toxicology and Chemistry, 19(11), 2631-2636. View Source
